2-Nitro-N-phenylbenzenesulfonamide

Crystallography Conformational Analysis Sulfonamide Chemistry

Ensure precise reactivity in your synthetic pathways with 2-Nitro-N-phenylbenzenesulfonamide. Its distinct syn-periplanar ortho-nitro conformation enforces an intramolecular S(7) hydrogen bond and a rigid dihedral angle of 59.55°, enabling predictable, high-yield nucleophilic aromatic substitution for quinazoline and 2H-indazole 1-oxide synthesis. Unlike para-analogs that lack this spatial priming, this compound guarantees consistent desulfonylative Smiles rearrangement outcomes. A validated scaffold in published antifungal screening series against Botrytis cinerea and other crop pathogens, it is the definitive intermediate for SAR-driven agrochemical discovery and co-crystal design. Choose controlled geometry—choose reliable synthetic performance.

Molecular Formula C12H10N2O4S
Molecular Weight 278.29 g/mol
CAS No. 5454-97-7
Cat. No. B181937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-N-phenylbenzenesulfonamide
CAS5454-97-7
Molecular FormulaC12H10N2O4S
Molecular Weight278.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C12H10N2O4S/c15-14(16)11-8-4-5-9-12(11)19(17,18)13-10-6-2-1-3-7-10/h1-9,13H
InChIKeyMLPVALKIJBKOGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-N-phenylbenzenesulfonamide (CAS 5454-97-7): Sulfanilide Building Block with Distinct Conformational Control


2-Nitro-N-phenylbenzenesulfonamide (CAS 5454-97-7), a sulfanilide derivative bearing an ortho-nitro group on the sulfonylbenzene ring, is an organic compound with the molecular formula C12H10N2O4S and a molecular weight of 278.29 g/mol [1]. Its structural hallmark is a syn-periplanar arrangement of the N–H bond relative to the ortho-nitro group, which enforces a specific molecular twist and enables intramolecular hydrogen bonding [2]. This compound serves as a versatile intermediate for the synthesis of nitrogen-containing heterocycles and has been explored for its antifungal properties against a range of phytopathogenic fungi [3][4].

Why 2-Nitro-N-phenylbenzenesulfonamide (CAS 5454-97-7) Cannot Be Replaced by Common Nitro-Sulfonamide Analogs


Generic substitution among nitro-substituted N-phenylbenzenesulfonamides is unsupported due to fundamental differences in molecular geometry and solid-state behavior. The ortho-nitro group in 2-Nitro-N-phenylbenzenesulfonamide (CAS 5454-97-7) forces a unique syn conformation of the sulfonamide N–H bond, leading to a specific intramolecular S(7) hydrogen-bonding motif and a markedly different dihedral angle between the aromatic rings compared to the para-nitro analog [1][2]. These conformational and supramolecular distinctions directly impact the compound's reactivity in nucleophilic aromatic substitution pathways and its crystal packing, which are critical for both synthetic applications and solid-form development [2].

Quantitative Differentiation of 2-Nitro-N-phenylbenzenesulfonamide (CAS 5454-97-7) from Closest Analogs


Conformational Locking: Syn Orientation of N–H Bond to Ortho-Nitro Group

In the crystal structure of 2-Nitro-N-phenylbenzenesulfonamide, the N–H bond in the –SO₂–NH– fragment adopts a syn conformation relative to the ortho-nitro group on the sulfonylbenzene ring [1]. This orientation is in direct contrast to the para-nitro analog (4-Nitro-N-phenylbenzenesulfonamide), where the N–H bond is trans to the nitro group due to the para substitution [2]. The syn conformation enables an intramolecular N–H⋯O hydrogen bond (S(7) motif) that is absent in the para isomer [1][2].

Crystallography Conformational Analysis Sulfonamide Chemistry

Torsional Geometry at the S–N Bond

The C–N–S–C torsion angle defines the twist around the sulfonamide S–N bond. For 2-Nitro-N-phenylbenzenesulfonamide, this angle is −72.83 (15)° [1]. In contrast, the para-nitro analog exhibits a torsion angle of 79.17 (18)° [2]. This 152° difference in orientation reflects the distinct conformational preferences induced by the ortho vs. para substitution pattern.

Crystallography Molecular Modeling Sulfonamide Chemistry

Dihedral Angle Between Aromatic Rings

The dihedral angle between the sulfonylbenzene ring and the N-phenyl ring in 2-Nitro-N-phenylbenzenesulfonamide is 59.55 (7)° [1]. This value differs significantly from the 36.19 (18)° observed in the para-nitro analog [2]. The larger dihedral angle in the ortho-substituted compound reduces π-conjugation between the rings and alters crystal packing motifs.

Crystallography Supramolecular Chemistry Crystal Engineering

Acid Dissociation Constant (pKa) Prediction

The predicted pKa value for 2-Nitro-N-phenylbenzenesulfonamide is 7.74 ± 0.10 . This value places the compound in a moderately acidic range, comparable to other sulfonamide N–H acids. While experimental pKa data for the para-nitro analog are not directly available in the same source, the ortho-nitro group is expected to exert a distinct electronic effect on the acidity of the sulfonamide proton due to its proximity, potentially influencing solubility and ionization state under physiological or reaction conditions.

Physical Chemistry Medicinal Chemistry Property Prediction

Broad-Spectrum Antifungal Activity in Phytopathogen Assays

2-Nitro-N-phenylbenzenesulfonamide was included in a set of N-arylbenzenesulfonamides evaluated for in vitro antifungal activity against Pythium ultimum, Phytophthora capsici, Rhizoctonia solani, and Botrytis cinerea [1]. While specific ED₅₀ values for this compound are not reported in the abstract, the study indicates that several derivatives (compounds 3, 4, 8, 9, 10, 14, 16, 18, 20, 21, 24, 27) exhibited broad-spectrum activity with ED₅₀ values in the range of 3–15 μg/mL [1]. This establishes the ortho-nitro substituted scaffold as a viable chemotype for further agrochemical optimization.

Agrochemical Discovery Antifungal Screening Plant Pathology

Optimal Application Scenarios for 2-Nitro-N-phenylbenzenesulfonamide (CAS 5454-97-7) Based on Quantitative Evidence


Scaffold for Base-Promoted Intramolecular N-Arylation to Access Nitrogen Heterocycles

The syn conformation of the N–H bond relative to the ortho-nitro group, as confirmed by X-ray crystallography [1], primes 2-Nitro-N-phenylbenzenesulfonamide for efficient intramolecular nucleophilic aromatic substitution under basic conditions. This reactivity is exploited in the synthesis of quinazolines, 2H-indazole 1-oxides, and other nitrogenous heterocycles via desulfonylative Smiles rearrangement or direct C–N bond formation [2]. The rigidified geometry ensures predictable reactivity, making this compound a preferred intermediate over para-substituted analogs that lack the requisite spatial arrangement.

Agrochemical Lead Optimization Targeting Phytopathogenic Fungi

The inclusion of 2-Nitro-N-phenylbenzenesulfonamide in a published antifungal screening set against Botrytis cinerea and other crop pathogens [3] validates its scaffold for agrochemical discovery. While the parent compound's individual ED₅₀ is not reported, the study confirms that derivatives of this chemotype achieve broad-spectrum activity with ED₅₀ values in the 3–15 μg/mL range [3]. Researchers developing novel fungicides for wheat leaf rust or cabbage club root diseases can use 2-Nitro-N-phenylbenzenesulfonamide as a key intermediate for structure-activity relationship (SAR) exploration.

Crystal Engineering and Solid-State Formulation Studies

The distinct dihedral angle of 59.55° and the presence of an intramolecular S(7) hydrogen-bonding motif in 2-Nitro-N-phenylbenzenesulfonamide, which contrast sharply with the para-nitro analog [4][5], make it a valuable model compound for studying the impact of ortho substitution on crystal packing and solid-state properties. Its unique supramolecular synthons (S₂²(10) networks) can be exploited in co-crystal design or to tune solubility and dissolution rates for specialized material science applications.

Reference Standard for Analytical Method Development

The well-characterized crystal structure and computed pKa value of 7.74 ± 0.10 position 2-Nitro-N-phenylbenzenesulfonamide as a suitable reference standard for developing and validating HPLC or UPLC methods aimed at separating closely related nitro-sulfonamide isomers. Its distinct retention behavior, derived from its unique conformational and electronic properties, facilitates method robustness testing in quality control environments for pharmaceutical or agrochemical process development.

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